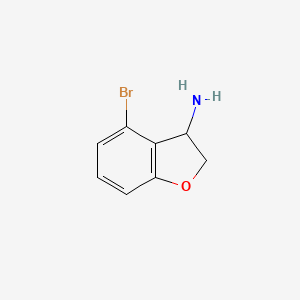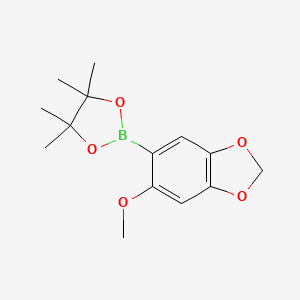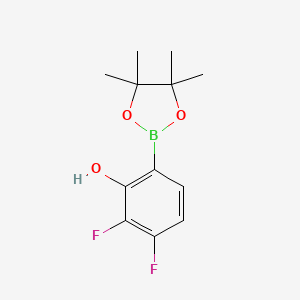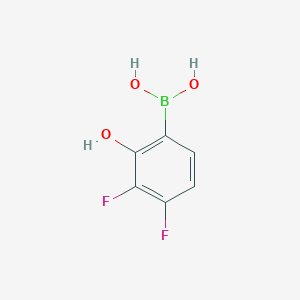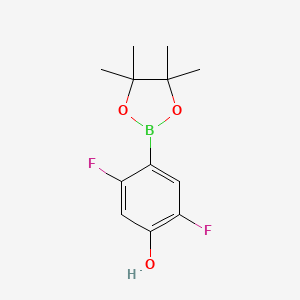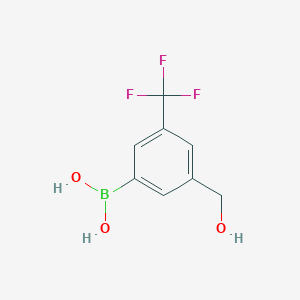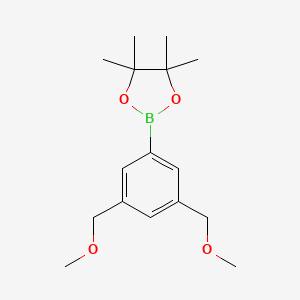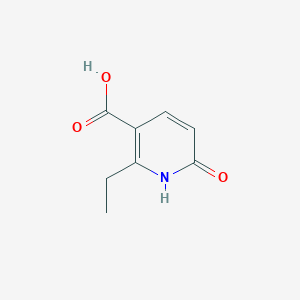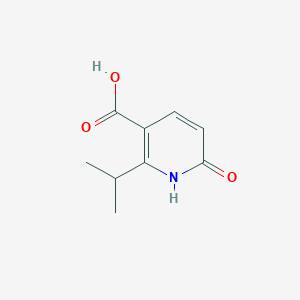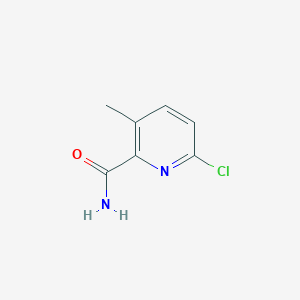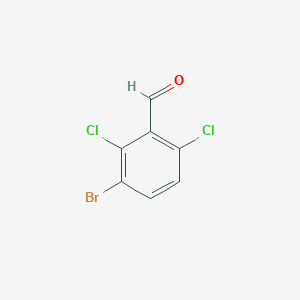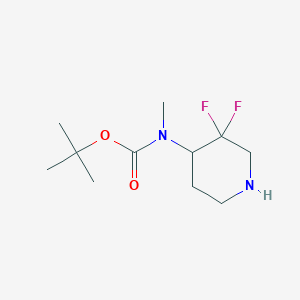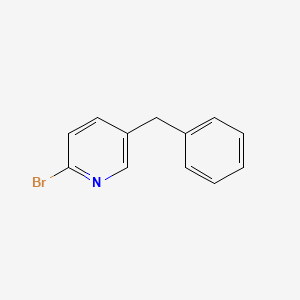
5-Benzyl-2-bromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-2-bromopyridine: is an organic compound that belongs to the class of bromopyridines. It is characterized by a benzyl group attached to the fifth position and a bromine atom attached to the second position of the pyridine ring. This compound is often used as an intermediate in the synthesis of more complex chemical structures due to its reactivity and functional groups.
作用机制
Target of Action
5-Benzyl-2-bromopyridine is a brominated derivative of pyridine, which is a basic heterocyclic organic compound It’s known that bromopyridines can interact with various enzymes and receptors in the body .
Mode of Action
Bromopyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst .
Biochemical Pathways
Bromopyridines are known to participate in various chemical reactions, leading to the formation of complex organic structures . These reactions can potentially influence various biochemical pathways, depending on the specific targets of the resulting compounds.
Pharmacokinetics
The bromopyridine moiety is known to be relatively stable, which could potentially influence the compound’s bioavailability .
Result of Action
Bromopyridines are known to be involved in various chemical reactions, leading to the formation of complex organic structures . The resulting compounds can potentially interact with various targets in the body, leading to a range of biological effects.
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions, in which bromopyridines are often used, can be influenced by factors such as temperature and the presence of a suitable catalyst .
生化分析
Biochemical Properties
5-Benzyl-2-bromopyridine is involved in various biochemical reactions. It can undergo free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in this compound can be replaced by other groups through nucleophilic substitution reactions, leading to the formation of various derivatives
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactivity as a bromopyridine derivative. It can participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of this compound, potentially influencing its interactions with other molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-bromopyridine typically involves the bromination of 5-benzylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency. The choice of reagents and solvents is optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Benzyl-2-bromopyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with various boronic acids or alkenes.
Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Heck Reaction: Palladium catalysts, alkenes, and bases like triethylamine in solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Substituted Pyridines: Products with various functional groups replacing the bromine atom.
Biaryl Compounds: Products formed from cross-coupling reactions with boronic acids.
科学研究应用
Chemistry: 5-Benzyl-2-bromopyridine is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential antimicrobial and anticancer activities .
Industry: The compound is used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and conductive polymers .
相似化合物的比较
2-Amino-5-bromopyridine: Similar in structure but with an amino group instead of a benzyl group.
2-Bromo-5-methylpyridine: Similar but with a methyl group instead of a benzyl group.
Uniqueness: 5-Benzyl-2-bromopyridine is unique due to the presence of both a benzyl group and a bromine atom on the pyridine ring. This combination allows for versatile reactivity in synthetic applications, making it a valuable intermediate in the preparation of a wide range of chemical compounds .
属性
IUPAC Name |
5-benzyl-2-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLXDMSDACHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
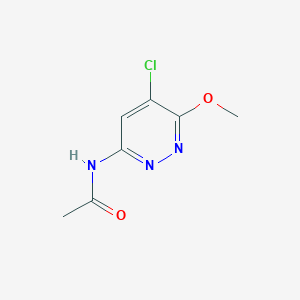
![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
